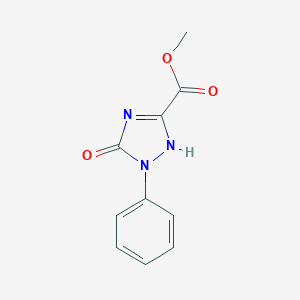
Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate, also known as MDPCT, is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infections.
Mechanism of Action
The exact mechanism of action of Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate is not fully understood. However, it has been suggested that Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate exerts its anti-tumor activity by inducing apoptosis and cell cycle arrest in cancer cells. Additionally, Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate has been shown to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al., Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of pro-inflammatory prostaglandins. Additionally, Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate was found to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione (GSH), a potent antioxidant.
Advantages and Limitations for Lab Experiments
Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate exhibits potent anti-tumor and anti-inflammatory activities, making it a promising candidate for further research. However, Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate also has some limitations. It is relatively unstable and can decompose under certain conditions. Additionally, the exact mechanism of action of Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the research on Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate. First, further studies are needed to elucidate the exact mechanism of action of Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate. Second, more research is needed to explore the potential therapeutic applications of Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate in various diseases, including cancer, inflammation, and infections. Third, the synthesis method of Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate can be optimized to improve its stability and yield. Fourth, the pharmacokinetics and pharmacodynamics of Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate need to be studied to determine its safety and efficacy in vivo. Finally, the development of novel derivatives of Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate with improved properties can lead to the discovery of new therapeutic agents.
Conclusion:
Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate is a promising chemical compound that exhibits potent anti-tumor and anti-inflammatory activities. It can be synthesized relatively easily and has been extensively studied for its potential therapeutic applications. However, further research is needed to elucidate its exact mechanism of action and explore its potential in various diseases. The development of novel derivatives of Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate can lead to the discovery of new therapeutic agents.
Synthesis Methods
Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate can be synthesized by the reaction of methyl cyanoacetate with hydrazine hydrate, followed by the condensation reaction with phenyl isothiocyanate and ethyl chloroformate. The product is then hydrolyzed with sodium hydroxide to obtain Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate. The synthesis method is relatively simple and cost-effective, making it a promising candidate for large-scale production.
Scientific Research Applications
Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and antimicrobial activities. In a study conducted by Gao et al., Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate was found to exhibit potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
properties
CAS RN |
109519-47-3 |
|---|---|
Product Name |
Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate |
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.2 g/mol |
IUPAC Name |
methyl 5-oxo-1-phenyl-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-16-9(14)8-11-10(15)13(12-8)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,15) |
InChI Key |
WAKOVLAELXMNMD-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)C1=NC(=O)N(N1)C2=CC=CC=C2 |
SMILES |
COC(=O)C1=NN(C(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=NC(=O)N(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



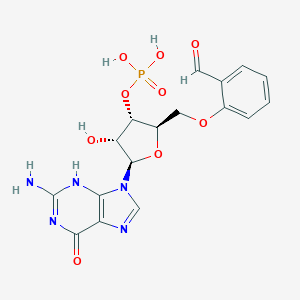
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
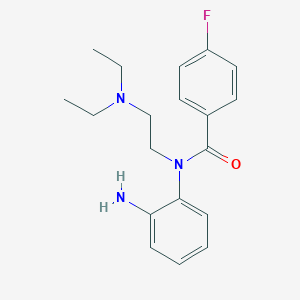
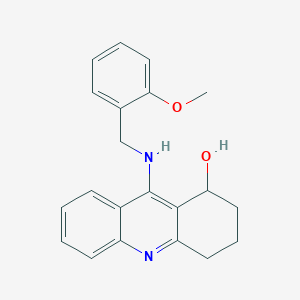
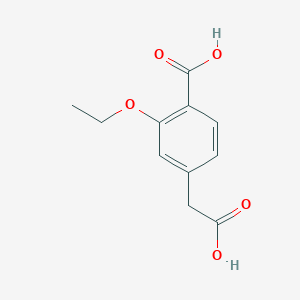
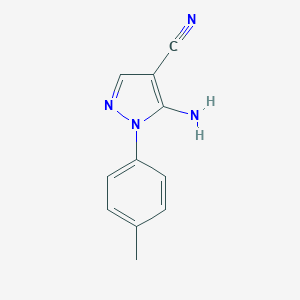
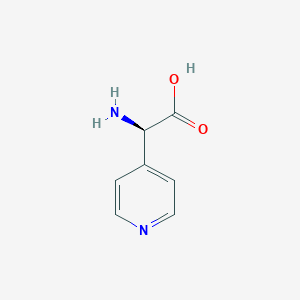
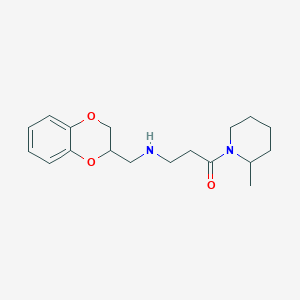
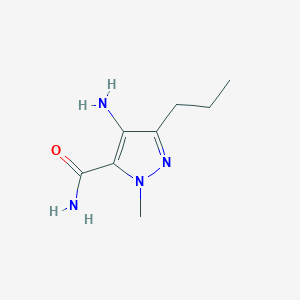
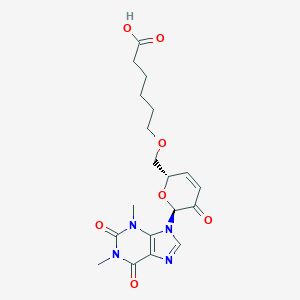
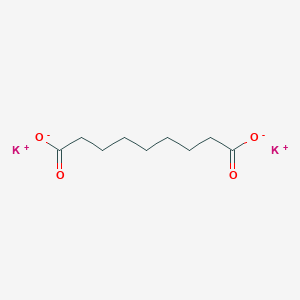
![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)